1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
1-methyl-3-(3-methylsulfanylpyrrolidine-1-carbonyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-13-6-3-4-10(11(13)15)12(16)14-7-5-9(8-14)17-2/h3-4,6,9H,5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVANXUYKJKAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common route starts with the preparation of the pyrrolidine ring, followed by the introduction of the methylsulfanyl group. The dihydropyridinone core is then constructed through cyclization reactions.
-
Step 1: Synthesis of Pyrrolidine Ring
Reagents: 3-(methylsulfanyl)propanoic acid, ammonia
Conditions: Heating under reflux
Reaction: Formation of the pyrrolidine ring through intramolecular cyclization.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: mild heating, solvent (e.g., dichloromethane).
Reduction: Lithium aluminum hydride; conditions: anhydrous ether, low temperature.
Substitution: Nucleophiles (e.g., thiols, amines); conditions: base (e.g., sodium hydride), solvent (e.g., dimethylformamide).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which 1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one exerts its effects involves interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include modulation of signal transduction and metabolic processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural and functional attributes of the target compound with analogs from the evidence:
Key Observations :
- Substituent Diversity : The target compound’s methylsulfanyl-pyrrolidine group contrasts with the trifluoromethylpyrazole (in 5a) and boronic acid (in ) moieties, which confer distinct electronic and steric properties.
Molecular Interactions and Docking
- Hydrogen Bonding: The carbonyl group in dihydropyridinones participates in hydrogen-bond networks, influencing crystal packing and target binding (e.g., SDH protein interactions in 5g ).
- Docking Studies : Compound 5g binds SDH (PDB:2FBW) similarly to penthiopyrad, with the carbonyl group as a critical pharmacophore . The target compound’s carbonyl and methylsulfanyl groups may enable analogous interactions.
Biological Activity
1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one (CAS Number: 2097914-91-3) is a synthetic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 256.33 g/mol. The compound features a dihydropyridine ring, which is known for its diverse pharmacological activities.
Research indicates that compounds containing dihydropyridine structures often interact with various biological targets, including:
- Calcium Channels : Dihydropyridines are known to act as calcium channel blockers, influencing cardiovascular functions.
- Enzyme Inhibition : The presence of the methylsulfanyl group may enhance interactions with specific enzymes, potentially leading to inhibitory effects on metabolic pathways.
Antioxidant Properties
Studies have shown that similar compounds exhibit significant antioxidant activity. This activity is crucial in mitigating oxidative stress-related diseases. The antioxidant capacity can be measured using assays such as the DPPH radical scavenging assay.
Anticancer Activity
Preliminary studies suggest that 1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| HeLa | 10 |
| A549 | 20 |
These findings indicate the potential for further development in cancer therapeutics.
Neuroprotective Effects
The compound's structure suggests possible neuroprotective effects. Dihydropyridines have been studied for their ability to protect neuronal cells from apoptosis and oxidative damage. Research involving animal models could elucidate these effects further.
Study 1: Antioxidant Activity
A study published in Journal of Medicinal Chemistry evaluated the antioxidant properties of related dihydropyridine derivatives. Results indicated that modifications in the substituents significantly enhanced radical scavenging activity, suggesting that structural variations can optimize biological efficacy .
Study 2: Anticancer Activity
In a recent investigation, the compound was tested against breast cancer cell lines. The study revealed that it induced apoptosis through caspase activation pathways. The results highlighted its potential as a lead compound for developing new anticancer agents .
Study 3: Neuroprotective Effects
Research conducted on neuroprotection demonstrated that similar compounds could reduce neuronal death in models of oxidative stress. The findings suggest that this class of compounds could be beneficial in treating neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
